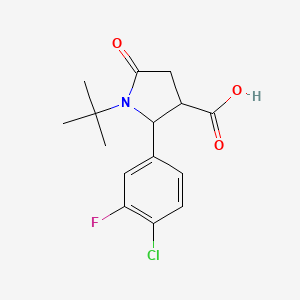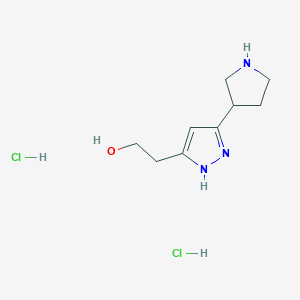
2-(3-吡咯烷-3-基-1H-吡唑-5-基)乙醇二盐酸盐
描述
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3O and a molecular weight of 254.15678 g/mol . This compound features a pyrazole ring substituted with a pyrrolidine group and an ethanol moiety, making it a versatile molecule in various chemical and biological applications.
科学研究应用
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride has a wide range of scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride typically involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . The pyrrolidine group is then introduced through a series of reactions involving propargylamine and acetylenic ketones . The final step involves the addition of ethanol to the pyrazole ring, followed by the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often utilize transition-metal-free strategies to ensure high yields and purity. The process involves solid alumina and room temperature conditions for the initial cross-coupling reactions, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
化学反应分析
Types of Reactions
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The pyrrolidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include pyrazole derivatives with various functional groups, such as aldehydes, carboxylic acids, and substituted pyrrolidines .
作用机制
The mechanism of action of 2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine group enhances the compound’s binding affinity and selectivity towards these targets . The ethanol moiety can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
相似化合物的比较
Similar Compounds
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyridine
- 3-(1H-pyrazol-1-yl)-1H-pyrrolo[2,3-b]pyridine
- 3-(1H-pyrazol-1-yl)-1H-indole
Uniqueness
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is unique due to its combination of a pyrazole ring with a pyrrolidine group and an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c13-4-2-8-5-9(12-11-8)7-1-3-10-6-7;;/h5,7,10,13H,1-4,6H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGVQLOXPWPYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NNC(=C2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


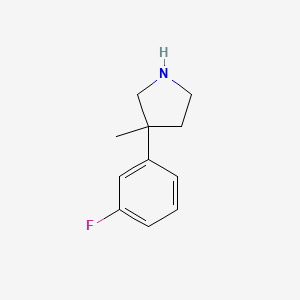

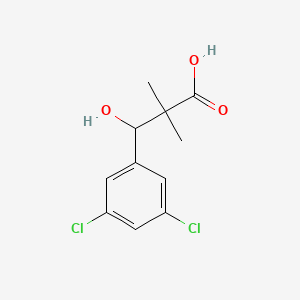
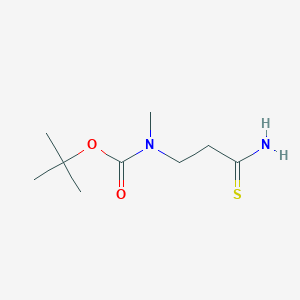
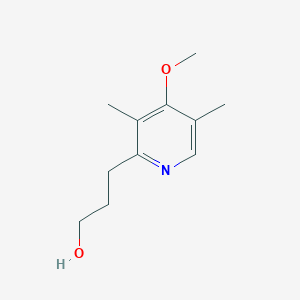
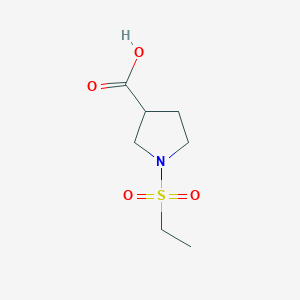
![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)
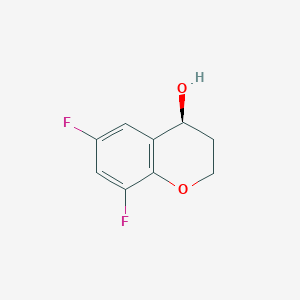
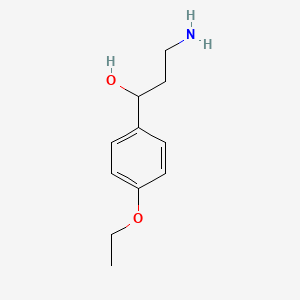
![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)

